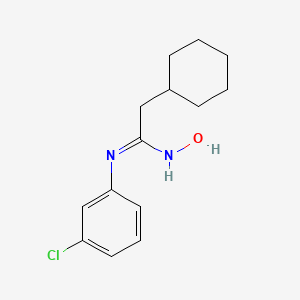
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide (CCCE) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of hydroxamic acid-based compounds that have shown promising results in various studies.
Mécanisme D'action
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide inhibits HDACs, leading to the activation of genes that are involved in various cellular processes, including apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in various cellular processes. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide is also relatively easy to synthesize, making it readily available for research purposes. However, N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide. One area of interest is the development of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide as a therapeutic agent in other disease models, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to elucidate the precise mechanisms by which N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects, which could lead to the development of more effective HDAC inhibitors.
Méthodes De Synthèse
The synthesis of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide involves the reaction of 3-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride to form the final product. This method has been optimized to yield high purity N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide with good yields.
Applications De Recherche Scientifique
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-4-8-13(10-12)16-14(17-18)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQFCDJJKTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



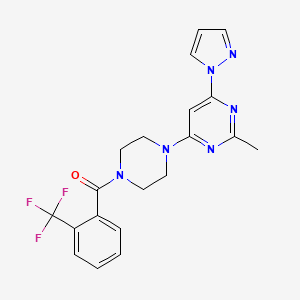
![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)
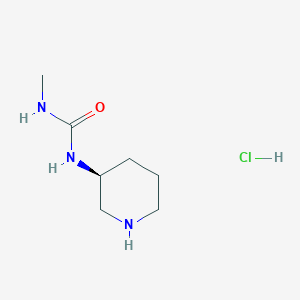
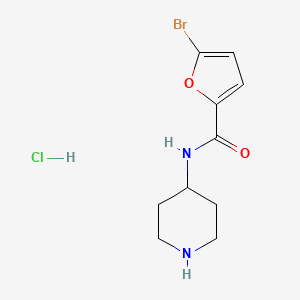
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
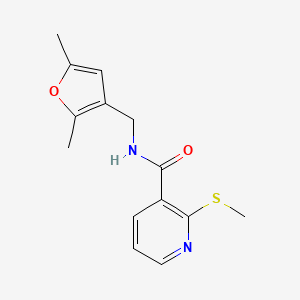
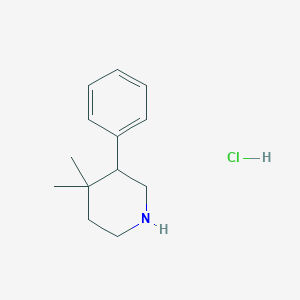
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)
